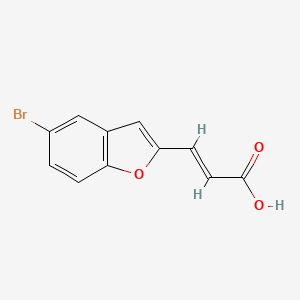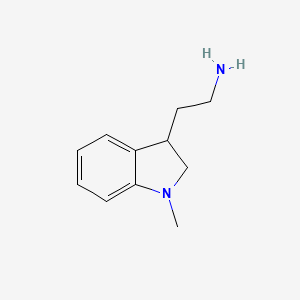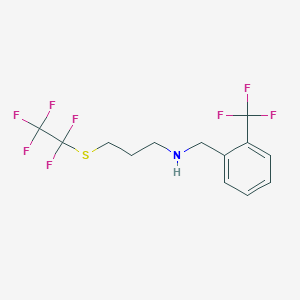
3-(5-Bromo-benzofuran-2-yl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-benzofuran-2-yl)-acrylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an acrylic acid moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid typically involves the bromination of benzofuran followed by the introduction of the acrylic acid moiety. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-benzofuran is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-benzofuran-2-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(5-Bromo-benzofuran-2-yl)-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-benzofuran-2-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone: Contains a benzofuran ring with different substituents and applications.
Uniqueness
3-(5-Bromo-benzofuran-2-yl)-acrylic acid is unique due to the presence of both a bromine atom and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H7BrO3 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
(E)-3-(5-bromo-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H7BrO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+ |
InChI Key |
GCKSNOYXPDQWHL-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)



![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)


